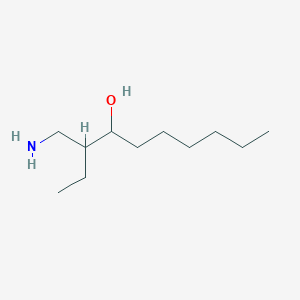
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves the reaction of serine β-lactone derivatives with imidazole or 1-(trimethylsilyl)imidazole. This ring-opening reaction is a common method for preparing imidazole derivatives . Another approach involves the conjugate addition of imidazole to didehydroalanine derivatives .
Industrial Production Methods: Industrial production methods for imidazole derivatives often utilize transition metal-catalyzed reactions. For instance, Cu (II)-catalyzed synthesis has been employed to produce various imidazole derivatives, demonstrating high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. These interactions can modulate various biological processes, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,3-diazole: Another imidazole derivative with similar chemical properties.
2-aminothiazole: Contains a thiazole ring and exhibits similar biological activities.
2H-indazole: Features an indazole ring and is used in medicinal chemistry.
Uniqueness: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which combines an amino group, an imidazole ring, and a methylpropanamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H12N4O |
|---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
2-amino-3-imidazol-1-yl-2-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-7(9,6(8)12)4-11-3-2-10-5-11/h2-3,5H,4,9H2,1H3,(H2,8,12) |
InChI-Schlüssel |
XWQXIJXSOOQXOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CN=C1)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


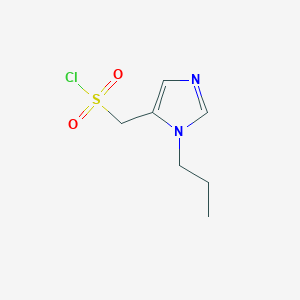

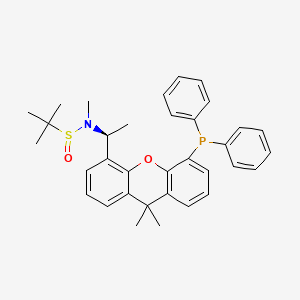
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
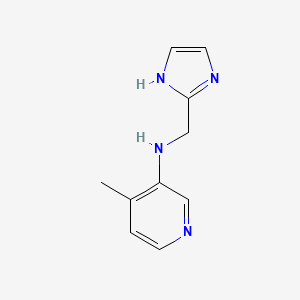

![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)

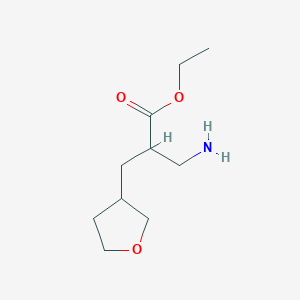
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
